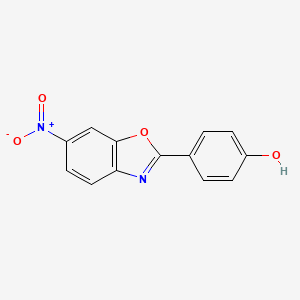
4-(6-Nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one is a synthetic organic compound that features a benzoxazole ring system with a nitro group and a cyclohexa-2,5-dien-1-one moiety. Compounds with benzoxazole structures are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one typically involves the condensation of a 6-nitrobenzoxazole derivative with a cyclohexa-2,5-dien-1-one precursor. Common reagents used in this synthesis include strong acids or bases to facilitate the condensation reaction, and solvents such as ethanol or dimethyl sulfoxide (DMSO) to dissolve the reactants.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzoxazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a fluorescent probe or in bioimaging due to the benzoxazole structure.
Medicine: Investigation as a potential therapeutic agent, particularly in antimicrobial or anticancer research.
Industry: Use in the development of advanced materials, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 4-(6-Nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could play a role in redox reactions, while the benzoxazole ring might interact with biological macromolecules through π-π stacking or hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole derivatives: Compounds with similar benzoxazole structures but different substituents.
Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings.
Cyclohexadienone derivatives: Compounds with similar cyclohexa-2,5-dien-1-one moieties.
Uniqueness
4-(6-Nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one is unique due to the combination of the benzoxazole ring with a nitro group and a cyclohexa-2,5-dien-1-one moiety. This unique structure may confer specific chemical reactivity and biological activity not found in other similar compounds.
Eigenschaften
CAS-Nummer |
182936-89-6 |
|---|---|
Molekularformel |
C13H8N2O4 |
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
4-(6-nitro-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C13H8N2O4/c16-10-4-1-8(2-5-10)13-14-11-6-3-9(15(17)18)7-12(11)19-13/h1-7,16H |
InChI-Schlüssel |
MATVXEIXBLFCJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


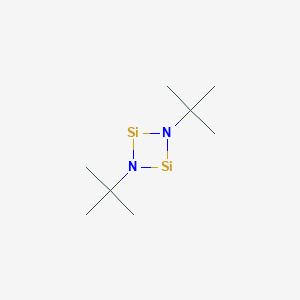
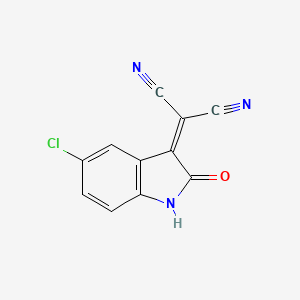

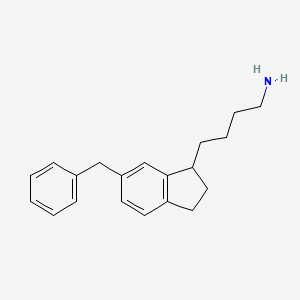
![1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl-](/img/structure/B12570353.png)

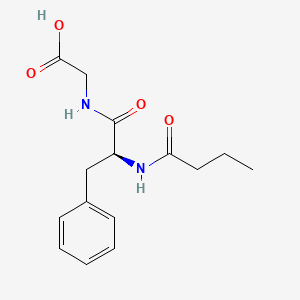

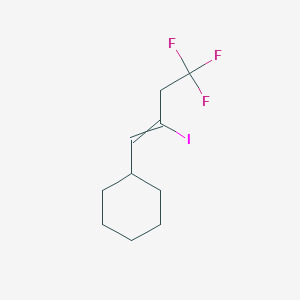
![Dimethyl [(3R)-hept-4-en-3-yl]propanedioate](/img/structure/B12570370.png)

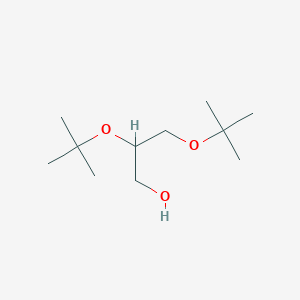

![2-[(Phenoxycarbonyl)oxy]ethyl acetate](/img/structure/B12570391.png)
